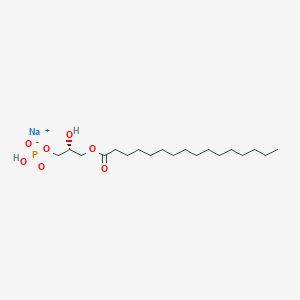

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) is a lysophosphatidic acid analog. It is a glycerophospholipid containing a palmitic acid group at the SN-1 position. This compound is known for its role in various biological processes, including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) can be synthesized through the esterification of glycerol-3-phosphate with palmitic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of esters, ethers, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in lipid analysis.

Biology: Plays a role in cell signaling pathways, particularly those involving G protein-coupled receptors.

Medicine: Investigated for its potential therapeutic effects in conditions like pulmonary disease and pneumonia.

Industry: Utilized in the formulation of lipid-based drug delivery systems and artificial membranes.

Wirkmechanismus

The compound exerts its effects by binding to one of five different G protein-coupled receptors (GPCRs). This binding mediates various biological responses, including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility. Additionally, it enhances the action of β-lactam antibiotics on various strains of Pseudomonas aeruginosa by binding both calcium and magnesium ions .

Vergleich Mit ähnlichen Verbindungen

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) is unique due to its specific fatty acid composition and its role in enhancing antibiotic action. Similar compounds include:

- 1-Hexadecyl-2-hydroxy-SN-glycero-3-phosphate

- 1-Oleoyl-2-hydroxy-SN-glycero-3-phosphate

- 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphoglycerol

These compounds share similar structures but differ in their fatty acid chains and specific biological activities .

Biologische Aktivität

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt), commonly referred to as lysophosphatidic acid (LPA), is a bioactive lipid that plays significant roles in various biological processes. This compound is known for its involvement in cell signaling, proliferation, and survival, making it a subject of interest in pharmacological and biomedical research.

Chemical Structure and Properties

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate is characterized by its palmitic acid moiety at the sn-1 position and a hydroxyl group at the sn-2 position. This structure contributes to its amphipathic nature, allowing it to interact with cell membranes and various proteins.

Biological Activity

Cell Signaling

LPA acts primarily through G protein-coupled receptors (GPCRs), specifically LPA receptors (LPA1-LPA6), which mediate a range of cellular responses including:

- Cell Proliferation : LPA promotes cell growth in various cell types, including fibroblasts and endothelial cells, through activation of mitogen-activated protein kinase (MAPK) pathways .

- Survival : It has been shown to enhance cell survival under stress conditions by upregulating anti-apoptotic factors such as Bcl-2 .

Inflammatory Response

Research indicates that LPA can modulate inflammatory responses. Low concentrations of oxidized phospholipids, which include LPA derivatives, have been found to protect endothelial cells from oxidative stress by inducing heat shock proteins (HSPs) that confer cytoprotection . This suggests a dual role where LPA can be both pro-inflammatory and protective depending on its concentration and context.

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate exerts its effects through several mechanisms:

- Receptor Activation : Binding to specific GPCRs activates downstream signaling pathways that regulate gene expression related to growth and survival.

- Calcium Mobilization : It stimulates calcium influx into cells, which is crucial for various cellular functions including muscle contraction and neurotransmitter release.

- Cytoskeletal Changes : LPA influences cytoskeletal dynamics, promoting cell migration and adhesion, which are vital for wound healing and tissue repair .

Research Findings

Recent studies have highlighted the diverse biological activities of LPA:

- Neuroprotective Effects : In neuronal models, LPA has been shown to protect against excitotoxicity, suggesting potential therapeutic applications in neurodegenerative diseases .

- Cardiovascular Implications : Elevated levels of LPA are associated with cardiovascular diseases due to its role in promoting vascular smooth muscle cell proliferation and migration, contributing to atherosclerosis .

Case Studies

Several studies illustrate the biological activity of 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate:

Eigenschaften

IUPAC Name |

sodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24;/h18,20H,2-17H2,1H3,(H2,22,23,24);/q;+1/p-1/t18-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOPIWLNGYLZCJ-GMUIIQOCSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38NaO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.